molecular formula C15H10ClNO2S2 B2633001 (E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 691881-47-7

(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No. B2633001
CAS RN: 691881-47-7
M. Wt: 335.82
InChI Key: KSVLEMPZIMYKPK-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H10ClNO2S2 and its molecular weight is 335.82. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A study by Chandrappa et al. (2009) synthesized derivatives of the compound and evaluated their cytotoxicity and apoptosis induction in human leukemia cells. The compounds exhibited moderate to strong antiproliferative activity in a dose-dependent manner, highlighting the critical role of the electron-donating groups on the thiazolidinone moiety for anticancer properties. Specifically, derivatives 5e and 5f showed potent anticancer activity, suggesting their potential for further exploration in cancer therapy (Chandrappa et al., 2009).

Another study by Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives' in vivo anticancer and antiangiogenic effects against transplantable mouse tumor. The derivatives significantly reduced ascites tumor volume, cell number, and inhibited tumor-induced endothelial proliferation, indicating their promise as anticancer agents with antiangiogenic capabilities (Chandrappa et al., 2010).

Antimicrobial Activity

B'Bhatt and Sharma (2017) synthesized novel compounds containing the 2-thioxothiazolidin-4-one derivatives and evaluated their antibacterial and antifungal activities. The study found significant antimicrobial activity against various bacteria and fungi strains, suggesting the potential of these compounds as antimicrobial agents (B'Bhatt & Sharma, 2017).

Synthesis Methodologies

Madhusudhanrao and Manikala (2020) presented the synthesis of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues and their evaluation for in vitro anticancer activity. The study highlights the importance of structural modifications for enhancing anticancer activity, with some derivatives showing potent effects against various cancer cell lines (Madhusudhanrao & Manikala, 2020).

properties

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S2/c1-17-14(18)13(21-15(17)20)8-11-6-7-12(19-11)9-2-4-10(16)5-3-9/h2-8H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVLEMPZIMYKPK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

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